![molecular formula C17H13FN2O3 B2696077 (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-03-2](/img/structure/B2696077.png)

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

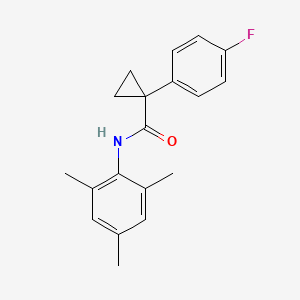

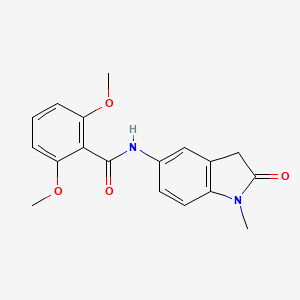

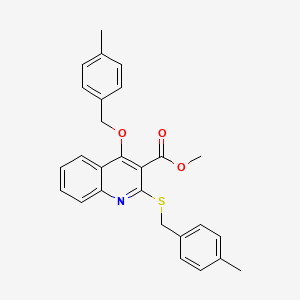

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H13FN2O3 and its molecular weight is 312.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

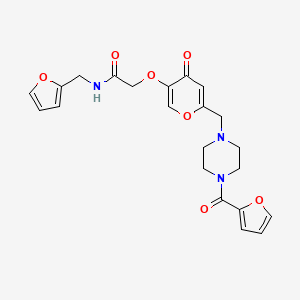

Fluorescence Probes for Organelle Imaging

A class of small molecule fluorophores, including 2-iminocoumarin-3-carboxamide derivatives, was developed for selective staining of organelles in living cells. These fluorescent probes are cell membrane permeable and exhibit low cytotoxicity, making them suitable for biological imaging applications (Guo et al., 2011).

Potential Cytotoxic Agents

Novel 2-imino-2H-chromene-3(N-aryl)carboxamides were investigated for their cytotoxic activity against several human cancer cell lines. Substituents were introduced on the aryl and chromene rings of iminocoumarin to examine the impact of lipophilicity and electronic properties on cytotoxicity (Gill et al., 2016).

Eco-Friendly Synthesis

A series of 2-imino-2H-chromene-3-carboxamides were synthesized using an eco-friendly approach. This method involved Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides in aqueous sodium carbonate at room temperature (Proença & Costa, 2008).

Antimicrobial Activity

A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides exhibited antimicrobial activity. These compounds were synthesized via the reaction of 2,4-dihydroxybenzaldehyde with cyanoacetic acid arylamides, demonstrating their potential as antimicrobial agents (Ukhov et al., 2021).

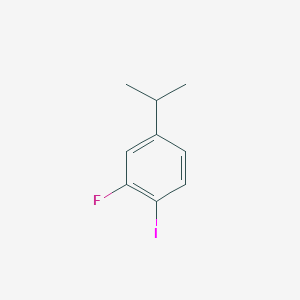

Photochemical and Thermal Reactions

The photochromic behavior of a related compound, 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, was explored through 19F NMR spectroscopy. This study provided insights into the mechanisms of photocoloration, photobleaching, and thermal relaxation, relevant to understanding the photochemical properties of similar chromene derivatives (Delbaere et al., 2003).

Sensor Development

An iminocoumarin fluorophore was used to develop a ratiometric fluorescence probe for zinc ion imaging, highlighting its application in the development of selective and sensitive chemical sensors (Komatsu et al., 2007).

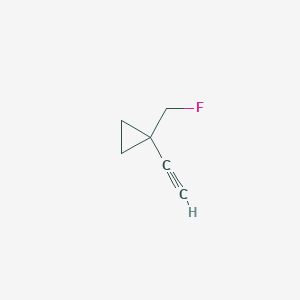

Synthesis and Characterization

The synthesis and characterization of fluoro-functionalized imines, including (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol, were conducted. These compounds were analyzed for their stability, intramolecular interactions, and potential applications in nonlinear optical (NLO) fields (Ashfaq et al., 2022).

Properties

IUPAC Name |

2-(2-fluorophenyl)imino-8-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNOVAQUXRDJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2695998.png)

![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)

![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)